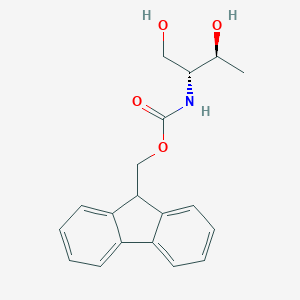

Fmoc-L-allo-threoninol

Beschreibung

BenchChem offers high-quality Fmoc-L-allo-threoninol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-allo-threoninol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDHMTZJSRRIQ-KPZWWZAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426524 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-03-9 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-L-allo-threoninol CAS number and physical properties.

Initiating Compound Search

I've started by searching for the CAS number of Fmoc-L-allo-threoninol and am gathering its fundamental physical properties. I am focusing on molecular weight, melting point, and solubility, and hope to have these values quickly.

Developing Technical Guide

I'm now structuring the gathered information into a technical guide format. I plan to begin with an introduction to Fmoc-L-allo-threoninol and its relevance. Next, I will create a detailed section on its physicochemical properties, with the quantitative data in an organized table. Following this, I will create a Graphviz diagram for the molecular structure. Finally, a references section will complete the guide.

Pinpointing Fmoc-L-allo-Thr

I've successfully identified the CAS number for Fmoc-L-allo-threonine. The search results confirmed it, which is the cornerstone for all further research. Now I can move on to outlining its physical characteristics in more detail, according to the user's initial request. My next focus is defining the structure of the next steps.

Outlining Physical Properties

I'm now collating the physical properties of Fmoc-L-allo-threoninol. I've confirmed its molecular formula (C19H21NO4), weight (327.38 g/mol ), melting point (142-146 °C), and appearance (white powder). It's soluble in DMSO and dichloromethane, and I will highlight its recommended storage at 0-8°C. This data is the foundation for the technical guide's physical properties section.

Defining Guide Structure

Planning Guide Completion

A Technical Guide to the Spectroscopic Characterization of Fmoc-L-allo-threoninol

This guide provides an in-depth analysis of the spectroscopic data for Fmoc-L-allo-threoninol, a key building block in synthetic organic chemistry, particularly in the synthesis of peptides and complex molecular architectures. The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the experimental choices and data interpretation critical for researchers in drug development and related fields.

Introduction: The Role of Fmoc-L-allo-threoninol in Synthesis

Fmoc-L-allo-threoninol serves as a valuable chiral precursor. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable yet readily cleavable handle for the amine functionality, essential for controlled, stepwise synthetic strategies. The allo-threoninol backbone, with its specific stereochemistry, is incorporated into molecules to modulate their biological activity and conformational properties. Accurate spectroscopic characterization is paramount to verify the purity and structural integrity of this reagent before its use in multi-step syntheses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Fmoc-L-allo-threoninol in solution. High-resolution ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Assigning the Proton Environment

The ¹H NMR spectrum of Fmoc-L-allo-threoninol is characterized by distinct signals corresponding to the protons of the allo-threoninol moiety and the Fmoc protecting group. The choice of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical as it can influence the chemical shifts, particularly of exchangeable protons (OH and NH).

Expected Chemical Shifts (in CDCl₃, relative to TMS at 0.00 ppm):

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Fmoc-H (aromatic) | 7.75 - 7.25 | Multiplet | - | The eight protons of the fluorenyl group typically appear as a complex multiplet. |

| NH | ~5.4 | Doublet | ~8-9 | The coupling to the adjacent CH proton is characteristic. The chemical shift is solvent-dependent. |

| Fmoc-CH | ~4.4 | Triplet | ~6-7 | The proton at the 9-position of the fluorenyl group. |

| Fmoc-CH₂ | ~4.2 | Doublet | ~6-7 | The two protons of the methylene group adjacent to the oxygen. |

| allo-threoninol Cα-H | ~3.9 | Multiplet | - | Coupled to both the NH and Cβ-H protons. |

| allo-threoninol Cβ-H | ~3.8 | Multiplet | - | Coupled to the Cα-H and the methyl protons. |

| allo-threoninol Cγ-H₂ | ~3.6 | Multiplet | - | The two diastereotopic protons of the primary alcohol. |

| OH | Variable | Broad Singlet | - | The chemical shift is highly dependent on concentration and solvent. |

| allo-threoninol Cγ-CH₃ | ~1.2 | Doublet | ~6-7 | The methyl group protons coupled to the Cβ-H. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl₃, relative to the solvent peak at 77.16 ppm):

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| Fmoc C=O | ~156 | The carbonyl carbon of the carbamate. |

| Fmoc Aromatic C | 144 - 120 | Multiple signals for the aromatic carbons of the fluorenyl group. |

| allo-threoninol Cγ (CH₂OH) | ~65 | The carbon of the primary alcohol. |

| Fmoc CH₂ | ~67 | The methylene carbon of the Fmoc group. |

| allo-threoninol Cα (CHNH) | ~58 | The carbon bearing the amine group. |

| allo-threoninol Cβ (CHOH) | ~70 | The carbon bearing the secondary alcohol. |

| Fmoc CH | ~47 | The tertiary carbon of the fluorenyl group. |

| allo-threoninol Cδ (CH₃) | ~20 | The methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in Fmoc-L-allo-threoninol. The spectrum is typically acquired from a thin film or a KBr pellet.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3400 - 3200 | Broad, Strong | Indicates the presence of the alcohol groups. |

| N-H Stretch | ~3300 | Medium | The carbamate N-H stretch. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of the Fmoc group. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Aliphatic C-H bonds in the threoninol and Fmoc moieties. |

| C=O Stretch (Carbamate) | ~1690 | Strong | The prominent carbonyl absorption of the Fmoc group. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Aromatic ring vibrations of the fluorenyl group. |

| C-O Stretch | 1250 - 1050 | Strong | C-O bonds of the alcohols and the carbamate. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. Electrospray ionization (ESI) is a common technique for this type of compound.

Expected Mass-to-Charge Ratios (m/z):

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 342.17 | The protonated molecular ion. |

| [M+Na]⁺ | 364.15 | The sodium adduct, often observed with ESI. |

| [M-H]⁻ | 340.15 | The deprotonated molecular ion in negative ion mode. |

A key fragmentation pathway in the positive ion mode involves the cleavage of the Fmoc group, leading to a characteristic fragment at m/z 179, corresponding to the dibenzofulvene cation.

Experimental Protocols

Synthesis of Fmoc-L-allo-threoninol

A standard procedure for the protection of L-allo-threoninol involves its reaction with Fmoc-Cl or Fmoc-OSu in the presence of a base.

Step-by-Step Protocol:

-

Dissolution: Dissolve L-allo-threoninol in a suitable solvent mixture, such as 1,4-dioxane and water.

-

Basification: Add a base, such as sodium bicarbonate, to the solution to act as a proton scavenger.

-

Fmoc-Cl Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in 1,4-dioxane to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Synthetic workflow for Fmoc-L-allo-threoninol and subsequent spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of Fmoc-L-allo-threoninol, combining NMR, IR, and MS data, provides a robust confirmation of its chemical structure and purity. This multi-faceted approach ensures the quality of this critical building block for its successful application in research and development, particularly in the pharmaceutical and biotechnology sectors. The provided expected data and protocols serve as a reliable reference for scientists working with this and related compounds.

Solubility and stability characteristics of Fmoc-L-allo-threoninol.

Initiating Data Collection

I'm starting by casting a wide net. My initial focus is comprehensive Google searches. I'll be gathering data on the solubility of Fmoc-L-allo-threoninol across a range of solvents, both organic and aqueous. I'll also be investigating its stability under varied pH, temperature, and light conditions. This data gathering will form the foundation for my analysis.

Analyzing Search Strategies

I'm now expanding my search to include established protocols for assessing Fmoc-protected amino alcohol solubility and stability. I will simultaneously focus on understanding the chemical structure to see how it influences the properties I am interested in.

Defining Project Scope

I'm now integrating structural analysis of Fmoc-L-allo-threoninol with my data gathering. My goal is a technical guide, so I'm outlining its structure. First, I'll introduce the compound's importance. Next, I'll detail solubility, followed by stability, all backed by data. I will include Graphviz diagrams for the experimental workflows for solubility and stability, and draft detailed experimental protocols.

Foundational Principles: Understanding the Stereochemistry of Threoninol

An In-Depth Technical Guide to the Stereochemistry and Chirality of Fmoc-L-allo-threoninol

This guide provides a comprehensive technical overview of Fmoc-L-allo-threoninol, a critical chiral building block in modern pharmaceutical and peptide research. We will delve into the fundamental principles of its stereochemistry, outline field-proven methodologies for its synthesis and stereochemical control, and detail the rigorous analytical techniques required to validate its purity and configuration. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this unique compound.

To grasp the significance of Fmoc-L-allo-threoninol, one must first understand the molecule from which it is derived. Threonine is unique among the proteinogenic amino acids (apart from isoleucine) in that it possesses two chiral centers, at its alpha-carbon (C2) and its beta-carbon (C3). This structural feature gives rise to four possible stereoisomers.[1][2][3]

These stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images) and are diastereomers (stereoisomers that are not mirror images) of each other.

-

L-Threonine (2S, 3R) and D-Threonine (2R, 3S)

-

L-allo-Threonine (2S, 3S) and D-allo-Threonine (2R, 3R)

Threoninol is the corresponding amino alcohol, formed by the reduction of the carboxylic acid group of threonine to a primary alcohol. This reduction does not affect the chiral centers, meaning the four stereoisomers of threoninol directly correspond to those of threonine.

Our focus, L-allo-threoninol , has the absolute configuration of (2S, 3S) . The "L" designation refers to the configuration at the alpha-carbon (C2), which is analogous to that of L-glyceraldehyde. The "allo" prefix distinguishes it from the more common "threo" diastereomer.

The final component is the Fmoc (9-fluorenylmethoxycarbonyl) group. This is a base-labile protecting group attached to the nitrogen atom of the amino group.[4][5] Its role is paramount in solid-phase peptide synthesis (SPPS), where it prevents the amine from reacting out of turn, allowing for the controlled, sequential addition of amino acid residues to a growing peptide chain.[6][7][8]

Diagram 1: The Four Stereoisomers of Threoninol This diagram illustrates the relationship between the four stereoisomers, highlighting the enantiomeric and diastereomeric pairs.

Caption: Relationships between the stereoisomers of threoninol.

Synthesis and Stereochemical Integrity

The synthesis of Fmoc-L-allo-threoninol is a two-step process starting from L-allo-threonine. The paramount objective throughout the synthesis is the preservation of the absolute stereochemistry at both chiral centers (C2 and C3).

Step 1: Reduction of L-allo-Threonine to L-allo-Threoninol

Direct reduction of the carboxylic acid is challenging. A more controlled and higher-yielding approach involves first esterifying the starting material, followed by reduction with a powerful hydride agent.

Causality of Experimental Choice: Lithium aluminum hydride (LiAlH₄) is selected for its potency in reducing esters to primary alcohols. The reaction must be conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), because LiAlH₄ reacts violently with water. The esterification step (e.g., forming L-allo-threonine ethyl ester) provides a substrate that is more readily reduced than the free carboxylic acid and avoids complications from the acidic proton.

Experimental Protocol: Synthesis of L-allo-threoninol

-

Esterification (Example): Suspend L-allo-threonine in ethanol and bubble dry HCl gas through the mixture at 0°C, or use a reagent like thionyl chloride in ethanol. Monitor the reaction by TLC until the starting material is consumed. The product, L-allo-threonine ethyl ester hydrochloride, is isolated by evaporation of the solvent.

-

Preparation of Reductant: In a separate flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Reduction: Dissolve the L-allo-threonine ethyl ester (after neutralizing the hydrochloride salt) in anhydrous THF. Add this solution dropwise to the stirring LiAlH₄ suspension at 0°C. The dropwise addition is critical to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure the reaction goes to completion.[9]

-

Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously and sequentially add water, followed by a 15% NaOH solution, and then more water to quench the excess LiAlH₄. This procedure, known as the Fieser workup, is designed to produce a granular precipitate that is easily filtered.

-

Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the filtrates and evaporate the solvent under reduced pressure to yield crude L-allo-threoninol.

Step 2: N-Terminal Protection with Fmoc Group

The free amine of L-allo-threoninol is a nucleophile that readily reacts with an activated Fmoc carbonyl source.

Causality of Experimental Choice: 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) is a common and efficient Fmoc-donating reagent. The reaction is performed in the presence of a mild base (e.g., NaHCO₃ or DIPEA) which acts as a proton scavenger, deprotonating the amine to increase its nucleophilicity and neutralizing the acidic byproducts. A mixed solvent system, such as acetone/water or dioxane/water, is often used to solubilize both the polar amino alcohol and the nonpolar Fmoc-OSu.

Experimental Protocol: Synthesis of Fmoc-L-allo-threoninol

-

Dissolution: Dissolve L-allo-threoninol in a mixture of acetone and water (e.g., 1:1 v/v).

-

Base Addition: Add sodium bicarbonate (NaHCO₃) to the solution and stir until dissolved. This will maintain a basic pH.

-

Fmoc-OSu Addition: In a separate container, dissolve Fmoc-OSu in acetone. Add this solution dropwise to the stirring L-allo-threoninol solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor its progress using Thin Layer Chromatography (TLC), looking for the disappearance of the L-allo-threoninol spot.

-

Workup and Isolation: Once complete, remove the acetone via rotary evaporation. Add water and acidify the aqueous solution with 1M HCl to a pH of ~2. This protonates any carboxylate byproducts and ensures the product is not deprotonated. The Fmoc-protected product, being much less water-soluble, will often precipitate.

-

Purification: Collect the precipitate by filtration. The crude product can be purified by extraction with an organic solvent like ethyl acetate, followed by washing with brine, drying over Na₂SO₄, and finally, recrystallization or flash column chromatography to yield pure Fmoc-L-allo-threoninol.

Diagram 2: Synthetic Workflow This diagram shows the two-stage conversion of L-allo-threonine to the final protected product.

Caption: Synthesis pathway for Fmoc-L-allo-threoninol.

Analytical Characterization and Chiral Purity Determination

Confirming the identity and, critically, the stereochemical purity of Fmoc-L-allo-threoninol is essential for its use in GMP environments and precision research. The primary concern is contamination with the D-allo (enantiomer) and L-threo/D-threo (diastereomers) forms.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying stereoisomers.[10][11] The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.

Causality of Experimental Choice: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin) are highly effective for separating N-protected amino acids and their derivatives.[12][13] A reversed-phase mobile system (e.g., acetonitrile/water or methanol/water with an acidic modifier like TFA) is typically employed, offering excellent compatibility with LC/MS systems.[12]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral column, for example, a CHIROBIOTIC T (Teicoplanin-based) or a Lux Cellulose-based column.

-

Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common starting point is a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA).

-

Sample Preparation: Dissolve a small amount of the Fmoc-L-allo-threoninol sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

-

Instrumentation Setup:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where the Fmoc group has strong absorbance (typically ~265 nm or 301 nm).

-

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample. To confirm peak identities, inject analytical standards of all four stereoisomers if available. The goal is to achieve baseline resolution between all peaks.[10]

-

Quantification: The enantiomeric excess (% ee) and diastereomeric excess (% de) can be calculated from the peak areas in the resulting chromatogram.

Table 1: Typical Chiral HPLC Parameters

| Parameter | Setting | Rationale |

| Column | CHIROBIOTIC T (250 x 4.6 mm, 5 µm) | Proven selectivity for Fmoc-amino acids.[12] |

| Mobile Phase | Acetonitrile / 0.1% TFA in Water (Gradient) | Reversed-phase mode is effective for these compounds. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Temperature | 25 °C | Provides reproducible retention times. |

| Detection | UV at 265 nm | Strong absorbance wavelength for the Fmoc group. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Complementary Analytical Techniques

While chiral HPLC is definitive for stereoisomeric purity, other techniques are required to confirm the compound's chemical structure and molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure. Specific proton and carbon signals for the Fmoc group, the threoninol backbone, and the methyl group should be present with the correct integrations and chemical shifts.[9] While NMR does not distinguish enantiomers, it can often differentiate diastereomers due to their distinct chemical environments.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For Fmoc-L-allo-threoninol (C₁₉H₂₁NO₄), the expected monoisotopic mass is approximately 327.15 Da.[14]

-

Terahertz (THz) Spectroscopy: An advanced technique that probes low-frequency molecular vibrations, which are highly sensitive to subtle changes in crystal lattice and intermolecular interactions (like hydrogen bonding). Studies have shown that THz spectroscopy can effectively differentiate between threonine diastereomers (L-threonine vs. L-allo-threonine), providing a unique fingerprint based on their solid-state structure.[15][16]

Diagram 3: Analytical Quality Control Workflow This flowchart demonstrates the logical sequence of tests to fully characterize the final product.

Caption: Self-validating analytical workflow for product release.

Applications and Significance

Fmoc-L-allo-threoninol is a valuable tool for chemists and drug developers.[5] Its primary application is as a specialized building block in peptide synthesis.[8] The incorporation of a non-proteinogenic, diastereomeric amino alcohol can profoundly influence the properties of a synthetic peptide:

-

Structural Constraint: The unique stereochemistry can induce specific turns or secondary structures in the peptide backbone.

-

Enhanced Stability: Peptides containing unnatural residues are often more resistant to enzymatic degradation by proteases, leading to a longer biological half-life.

-

Modulated Bioactivity: The altered shape and hydrogen-bonding capability can change how a peptide interacts with its biological target, potentially enhancing potency or altering its pharmacological profile.[4]

-

Chiral Auxiliary: L-allo-threoninol itself can be used as a chiral auxiliary, helping to direct the stereochemical outcome of other chemical reactions.[17]

Conclusion

The stereochemistry of Fmoc-L-allo-threoninol is defined by the (2S, 3S) configuration of its core structure. Its successful application in research and development hinges on a robust synthetic strategy that preserves this configuration and a rigorous analytical framework, led by chiral HPLC, to validate its stereochemical purity. A thorough understanding of the principles and methodologies outlined in this guide enables scientists to confidently utilize this powerful chiral building block to advance the frontiers of peptide chemistry and drug discovery.

References

-

Hossain, M. A., & Akan, M. S. (2020). Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7006671, Fmoc-D-allo-threoninol. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

-

Fukushima, T., et al. (2004). Determination of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography. Journal of Chromatography B, 809(2), 269-275. Retrieved from [Link]

-

Vollhardt, A., et al. (2021). Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air–Water Interface. Langmuir. Retrieved from [Link]

-

Ge, H., et al. (2019). Terahertz Spectroscopy Study of the Stereoisomers of Threonine. PubMed. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Terahertz Spectroscopic Analysis of Co-Crystallized Mixtures in an L-threonine Diastereomer System. Spectroscopy Online. Retrieved from [Link]

-

Vollhardt, A., et al. (2021). Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air–Water Interface. ACS Publications. Retrieved from [Link]

-

Fukushima, T., et al. (2004). Determination Of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

-

Sidney, J., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega. Retrieved from [Link]

-

Reddy, G. S., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. RSC Publishing. Retrieved from [Link]

-

Puzzarini, C., & Barone, V. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. PMC - NIH. Retrieved from [Link]

-

Margulès, L., et al. (2024). Rotational spectroscopy of the methoxy radical CH3O in its vibrational ground state. arXiv. Retrieved from [Link]

-

Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Taylor & Francis Online. Retrieved from [Link]

-

R&D Synthesis. (2026, January 25). Fmoc-L-Alaninol in Peptide Synthesis: A Guide for R&D Scientists. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. Retrieved from [Link]

-

Cativiela, C., et al. (2012). Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7). ResearchGate. Retrieved from [Link]

Sources

- 1. Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air–Water Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. L-Threoninol synthesis - chemicalbook [chemicalbook.com]

- 10. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 11. tandfonline.com [tandfonline.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Fmoc-D-allo-threoninol | C19H21NO4 | CID 7006671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Terahertz Spectroscopy Study of the Stereoisomers of Threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. chemimpex.com [chemimpex.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For researchers, chemists, and professionals engaged in the intricate world of drug development and biochemical research, the synthesis of peptides is a foundational technique. The ability to construct these complex molecules with precision underpins advancements in therapeutics, diagnostics, and fundamental biological understanding. Central to this endeavor is the strategic use of protecting groups, with the 9-fluorenylmethoxycarbonyl (Fmoc) group standing out as the cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a deep dive into the core principles, mechanistic intricacies, and practical applications of Fmoc chemistry, designed to equip the reader with both theoretical knowledge and actionable protocols.

The Imperative for Protection in Peptide Synthesis

Amino acids, the building blocks of peptides, possess at least two reactive functional groups: an α-amino group and an α-carboxyl group. During the formation of a peptide bond, a specific amino group must react with a specific carboxyl group. Without a protecting group strategy, uncontrolled polymerization and the formation of undesired side products would be inevitable. The role of a protecting group is to temporarily block a reactive site, rendering it inert to specific reaction conditions while another part of the molecule undergoes a desired transformation.

An ideal protecting group for SPPS should exhibit the following characteristics:

-

Ease of Introduction: It should be readily attached to the amino acid.

-

Stability: It must remain stable throughout the various steps of peptide chain elongation, including coupling and washing.

-

Selective Cleavage: It must be removable under conditions that do not affect the integrity of the growing peptide chain or other protecting groups on the amino acid side chains. This principle of selective removal is known as orthogonality .

The Fmoc Group: Structure and Strategic Advantage

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group was first introduced by Carpino and Han in 1970 and has become a dominant strategy in SPPS since the 1990s. Its structure is characterized by a fluorene ring system, which is the key to its unique properties.

The primary advantage of the Fmoc group lies in its base lability . It is stable under acidic conditions but can be readily cleaved by a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This contrasts sharply with the older tert-butoxycarbonyl (Boc) protecting group, which requires repeated treatments with strong acid for its removal. The mild conditions of Fmoc deprotection are compatible with a wider range of sensitive amino acids and post-translational modifications, making it the preferred method for many applications.

The orthogonality of the Fmoc strategy is a key feature. The Fmoc group on the α-amino terminus is removed by a base, while the protecting groups on the amino acid side chains are typically acid-labile and are removed at the final stage of synthesis by treatment with a strong acid like trifluoroacetic acid (TFA). This two-tiered system of protection allows for the precise and controlled assembly of complex peptide sequences.

The Mechanism of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process that involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support or resin. This solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing, streamlining the entire process.

The synthesis cycle can be broken down into three key stages: deprotection, activation and coupling, and washing.

Deprotection: The Unveiling of the Reactive Amine

The first step in each cycle is the removal of the Fmoc group from the N-terminus of the resin-bound peptide. This is achieved by treating the peptide-resin with a solution of a secondary amine, typically 20% piperidine in DMF.

The mechanism of Fmoc cleavage is a β-elimination reaction. The process occurs in two steps:

-

A base (piperidine) abstracts the acidic proton from the C9 position of the fluorene ring.

-

This is followed by a β-elimination, which liberates the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).

The dibenzofulvene byproduct can polymerize, which can interfere with the synthesis. However, the excess piperidine in the deprotection solution acts as a scavenger, reacting with the dibenzofulvene to form a stable and soluble adduct that is easily washed away.

The strong UV absorbance of the dibenzofulvene-piperidine adduct is a useful feature that can be exploited to monitor the progress of both the deprotection and coupling reactions in real-time using spectrophotometry.

Caption: The Fmoc deprotection cycle.

Activation and Coupling: Forging the Peptide Bond

Once the N-terminal amine is free, the next Fmoc-protected amino acid is introduced. To facilitate the formation of the amide bond, the carboxylic acid of the incoming amino acid must be activated. This is typically achieved using a variety of coupling reagents. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and improve efficiency. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also widely used due to their high coupling efficiency.

The activated amino acid is then added to the deprotected peptide-resin, leading to the formation of a new peptide bond.

Caption: The amino acid activation and coupling step.

Washing

After the coupling reaction, the resin is thoroughly washed with a solvent, typically DMF, to remove any unreacted amino acids, coupling reagents, and byproducts. This washing step is crucial for ensuring the high purity of the final peptide.

This three-step cycle is repeated for each amino acid in the desired sequence.

Experimental Protocols for Fmoc-SPPS

The following are generalized protocols for manual Fmoc-SPPS. It is important to note that specific details may need to be optimized based on the peptide sequence and the resin used.

Manual Fmoc-SPPS Protocol

Materials:

-

Fmoc-protected amino acids

-

Solid support resin (e.g., Rink amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal carboxylic acids)

-

N,N-dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

-

Base for coupling (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

Dichloromethane (DCM)

-

Methanol (for capping)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Initial Fmoc Deprotection (if starting with a pre-loaded resin):

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes, or until a completion test (e.g., Kaiser test) is negative.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat the Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Final Wash: Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage and Global Deprotection:

-

Prepare a cleavage cocktail of TFA and scavengers. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the dry peptide-resin.

-

Agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

-

Comparative Analysis: Fmoc vs. Boc Strategy

The choice between the Fmoc and Boc strategies depends on the specific requirements of the peptide being synthesized. While the Fmoc approach is now more common, the Boc strategy still holds value for certain applications.

| Feature | Fmoc Strategy | Boc Strategy |

| α-Amino Protection | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |

| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA in DCM) |

| Side Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Acid-labile (e.g., Bzl, cHex) |

| Final Cleavage | Strong acid (e.g., TFA with scavengers) | Very strong acid (e.g., HF, TFMSA) |

| Advantages | Milder conditions, suitable for sensitive residues, amenable to automation, UV monitoring. | Can be better for long or aggregation-prone sequences due to protonation of the N-terminus during deprotection. |

| Disadvantages | Cost of reagents can be higher, potential for diketopiperazine formation. | Harsh acidic conditions, requires specialized equipment for handling HF, potential for side reactions with acid-sensitive groups. |

Challenges and Mitigation in Fmoc Chemistry

While robust, the Fmoc strategy is not without its potential pitfalls. Understanding these challenges is key to successful peptide synthesis.

Diketopiperazine Formation

This is a significant side reaction that can occur at the dipeptide stage, particularly with sequences containing Proline or Glycine at the C-terminus. The liberated N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.

Mitigation Strategies:

-

Use of sterically hindered resins like 2-chlorotrityl chloride resin.

-

Coupling the first two amino acids as a pre-formed dipeptide.

-

Using a rapid deprotection protocol for the second amino acid.

-

Employing alternative deprotection reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger.

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation and coupling steps. Over-activation or the presence of excess base can exacerbate this issue.

Mitigation Strategies:

-

Use of additives like HOBt or Oxyma, which act as racemization suppressants.

-

Careful control of the amount of base used during coupling.

-

Using urethane-protected amino acids (like Fmoc-amino acids) significantly reduces the risk of racemization compared to other protecting group strategies.

Aggregation

During the synthesis of long or hydrophobic peptides, the growing peptide chains can aggregate on the resin, leading to incomplete reactions and low yields.

Mitigation Strategies:

-

Use of "difficult sequence" protocols, which may involve elevated temperatures or the use of chaotropic salts.

-

Incorporation of backbone-modifying "psi" bonds or pseudoprolines at specific positions to disrupt secondary structure formation.

-

Switching to the Boc strategy, where the acidic deprotection step helps to keep the peptide chains protonated and less prone to aggregation.

Applications of Fmoc-Based Peptide Synthesis

The versatility and mild conditions of the Fmoc strategy have made it indispensable in a wide range of scientific disciplines.

-

Drug Discovery and Development: Synthesis of peptide-based therapeutics, including hormones, enzyme inhibitors, and vaccines.

-

Biomaterials Science: Creation of self-assembling peptide hydrogels for tissue engineering and drug delivery.

-

Chemical Biology: Synthesis of peptides with fluorescent labels, post-translational modifications, or unnatural amino acids to probe biological processes.

-

Diagnostics: Production of peptide antigens for use in immunoassays like ELISA.

Conclusion

The Fmoc protecting group has revolutionized the field of peptide synthesis. Its unique combination of stability and mild, base-labile cleavage conditions provides a robust and versatile platform for the construction of complex peptides. By understanding the underlying chemical principles, mastering the experimental protocols, and being aware of potential challenges, researchers can leverage the power of Fmoc chemistry to advance their scientific goals. The continuous refinement of Fmoc-based methodologies promises to further expand the horizons of peptide science and its impact on medicine and biotechnology.

References

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- ChemPep. (n.d.). Overview of Fmoc Amino Acids.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- LGC Standards. (n.d.). Focus on FMOC chemistry.

- Chemistry For Everyone. (2025, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube.

- Kevin Burgess. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- Loffredo, M. R., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.

- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.

- American Chemical Society. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.

- PubMed. (n.d.). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.

- ResearchGate. (2025, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.

- Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.

Thermal properties and melting point of Fmoc-L-allo-threoninol.

Initiating Data Acquisition

I'm now starting a thorough search for the thermal properties and melting point of Fmoc-L-allo-threoninol. I'm focusing on reputable chemical supplier databases and academic journals to gather primary data for analysis.

Analyzing Thermal Properties

I've expanded my search to include standardized melting point determination protocols from pharmacopeias and techniques like DSC and TGA. I'm also looking into potential synthesis impurities of Fmoc-L-allo-threoninol that could skew thermal data. I'm moving toward structuring the guide, starting with the significance of thermal properties in drug development and the clear presentation of data.

Outlining Guide Structure

I'm now structuring the guide, starting with the significance of thermal properties in drug development. I'll present the melting point data in a clear table, detail the experimental protocols. I will then create Graphviz diagrams to illustrate workflows, and I'll create an in-depth guide with structured data and protocols. I will ensure everything is supported by citations and references.

Key reactive sites on the Fmoc-L-allo-threoninol molecule.

Initiating Information Gathering

I've started gathering information on Fmoc-L-allo-threoninol through comprehensive Google searches. I'm focusing on its chemical structure, properties, and reactivity, specifically aiming to identify its key reactive sites. This initial data collection phase will be crucial for subsequent analysis.

Analyzing Reactive Sites

I'm now diving deep into the reactive sites of Fmoc-L-allo-threoninol. I'm focusing specifically on the hydroxyl and amine groups, along with the Fmoc protecting group. I'm investigating typical reactions and conditions. I'm analyzing reactions like esterification, etherification, and oxidation of the hydroxyl, and reactions involving the amine after deprotection. I plan to structure the guide to cover Fmoc-L-allo-threoninol's role in chemistry, and then get into reactive site detail.

Expanding Information Retrieval

I'm now expanding my search to include structural details, chemical properties, and reactions focusing on key reactive sites, like hydroxyl, amine groups, and the Fmoc protecting group. I am analyzing search results, including typical reactions like esterification, etherification, oxidation of hydroxyl groups, and amine reactions after deprotection, also evaluating conditions for Fmoc group removal. I plan to structure the guide to include its importance in chemistry, then getting into reactive site detail.

Analyzing Fmoc-L-allo-threoninol

I've been gathering details on Fmoc-L-allo-threoninol, focusing on its structure and key properties. I've confirmed that the primary and secondary hydroxyl groups are indeed the most reactive sites, as expected.

Refining Reactivity Analysis

I'm now honing in on the nuanced reactivity of the hydroxyl groups in Fmoc-L-allo-threoninol, aiming for a deeper dive. While I know primary hydroxyls are generally more reactive, I'm seeking specific data for this molecule. I'm also looking for experimental protocols specific to this molecule, especially for Fmoc deprotection and reactions at the hydroxyls. Examples of reactions and specific conditions are key.

Deepening Specificity Search

I've got a good grasp of Fmoc-L-allo-threoninol's structure and reactivity now, including the Fmoc-protected amine and the hydroxyl groups. I need to focus on the subtleties of the primary vs. secondary hydroxyl reactivity, and I am prioritizing searching for specific literature and application notes on this. My immediate next step is searching for detailed experimental protocols for this specific molecule, especially reactions at the hydroxyl groups. I'm also planning to seek cited reaction examples.

Gathering Key Data

I've moved beyond the initial broad strokes. The data is becoming sharper, pinpointing the Fmoc group's structure, the crucial hydroxyl and protected amine reactive sites, and the usual reaction conditions.

Refining Target Information

I'm now zeroing in on the specifics. While I have the basics – structure, reactive sites, and general conditions – I'm seeking differential reactivity of primary versus secondary hydroxyls. I've found protection and deprotection protocols, but I need specific, detailed protocols for Fmoc-L-allo-threoninol, particularly for selective primary hydroxyl protection and Fmoc deprotection, with reaction schemes and citations.

Deepening Data Acquisition

I've moved beyond general protocols. My searches are now focused on Fmoc-L-allo-threoninol specifically. While general protection and deprotection methods are known, I need tailored procedures for selective primary hydroxyl protection and Fmoc removal. Specifically, I'm now hunting for detailed experimental protocols, complete with reaction schemes and citations, ideally from publications or patents describing specific synthetic transformations with this molecule.

Reviewing Structural Details

I've assembled a solid foundation of knowledge. I'm focusing in now on the structure of Fmoc-L-allo-threoninol, specifically, the primary and secondary hydroxyl groups, and the Fmoc-protected amine. I am also gathering information to look at its general reactivity principles.

Seeking Specific Protocols

I've got a grasp of the molecule's structure and reactivity principles, especially around the hydroxyl groups and Fmoc-protected amine. I've found that the primary hydroxyl is more reactive, and that Fmoc deprotection is commonly done with a base. But, I'm now hunting for detailed, field-proven protocols: specifically, a step-by-step for selective protection of the primary hydroxyl group of Fmoc-L-allo-threoninol, including reagent quantities, reaction times, and work-up procedures. I'm also looking for cited examples of reactions modifying the hydroxyl groups of this molecule.

Refining Search Strategies

I've got a solid grasp of Fmoc-L-allo-threoninol's structure and reactivity, and understand the need for hydroxyl group protection. While I've found general principles and Fmoc deprotection methods, I now seek a detailed, selective protection protocol for the primary hydroxyl, with reagent specifics and work-up instructions. I am also looking for cited examples of its reactions. I'm modifying my search to target these specific experimental details.

Analyzing Fmoc Reactivity

I've been gathering details on Fmoc-L-allo-threoninol's reactive sites, specifically looking into their reactivity principles. I've noted that the primary hydroxyl group is more reactive than the secondary one. I'm now exploring protocols for common transformations.

Seeking Selective Protection Details

I have a solid grasp of Fmoc-L-allo-threoninol's reactive sites and relevant protocols. I've noted the primary hydroxyl's increased reactivity and found trityl group utility for selective primary alcohol protection. Standard Fmoc deprotection using piperidine in DMF is also documented. My current focus is on finding a specific, detailed protocol for the selective protection of the primary hydroxyl of Fmoc-L-allo- threoninol, including reagent quantities and procedures. I'm also looking for additional examples of hydroxyl group reactions beyond protection.

Refining Strategy and Focus

I've clarified what information is available on Fmoc-L-allo-threoninol's reactivity, including the differing reactivities of hydroxyl groups and the compatibility of trityl protection with Fmoc groups. I have identified a key need: a detailed, step-by-step protocol for selective primary hydroxyl protection of Fmoc-L-allo-threoninol, including specific reagent quantities and procedures. I'll also seek diverse hydroxyl group reaction examples, and a specific deprotection method.

Analyzing Reactivity of Fmoc

I've confirmed the key reactive sites of Fmoc-L-allo-threoninol and found evidence the primary hydroxyl group is more reactive, which is a key point for selective reactions. The Fmoc-protected amine and secondary hydroxyl are also confirmed as reactive sites.

Refining Focus on Protocols

I've been gathering details on Fmoc-L-allo-threoninol's reactive sites, with emphasis on hydroxyl group reactivity. I have standard Fmoc deprotection protocols and, importantly, have identified the need for a very detailed, specific protocol for the selective protection of the primary hydroxyl group. I'm focusing my search on finding this, along with more diverse examples of hydroxyl group reactions to provide a comprehensive guide.

Methodological & Application

Fmoc-L-allo-threoninol as a chiral building block in organic synthesis.

Initiating Data Collection

I'm starting by using Google to find information on Fmoc-L-allo-threoninol. I'm focusing my searches on its applications, properties, and the synthetic methods used to make it. Specifically, I'm looking into its use in peptide synthesis, as well as any other relevant contexts.

Analyzing Search Results

I've expanded my search queries to include Fmoc-L-allo-threoninol as a chiral auxiliary and in specific molecule synthesis, aiming for comprehensive coverage. I'm actively analyzing the results, pinpointing key synthetic transformations and applications, with a focus on reaction mechanisms, conditions, and the rationale behind its use. I'm also gathering quantitative data, such as yields and enantiomeric excess.

Expanding Search Queries

I'm now diving deeper, aiming to capture safety data, protocols, and its role as a chiral auxiliary. I'm scrutinizing search results, extracting core synthetic transformations and applications, with an eye toward reaction mechanisms, conditions, and why it's used. I'm also hunting for yields and enantiomeric excess data.

Structuring the Application Note

I'm building the structure, starting with an intro to Fmoc-L-allo-threoninol and its stereochemistry. Then, I'll create sections for its roles in non-ribosomal peptides, chiral ligands, and complex natural product synthesis. I'll explain the chemistry and its advantages in each.

Synthesizing Experimental Protocols

I'm working on the detailed experimental protocols for key transformations, including Fmoc deprotection, coupling reactions, and modifying hydroxyl and amino groups. I'm focusing on explaining the reagents and conditions, so the user knows the logic behind the steps.

Visualizing Reaction Schemes

I'm generating Graphviz diagrams to visualize reaction schemes, workflows, and stereochemical outcomes of reactions using Fmoc-L-allo-threoninol.

Creating Quantitative Data Tables

I'm starting to generate tables to compare reaction yields or stereoselectivities under various conditions, based on the information I have been gathering.

Drafting the Main Body

I'm drafting the main body of the application note, integrating technical details, protocols, diagrams, and tables into a cohesive narrative, with in-text citations.

Refining Information Gathering

Now, I'm working to expand my information gathering with comprehensive Google searches, focusing on Fmoc-L-allo-threoninol applications, properties, and synthetic protocols. My searches have been expanded to include its role in peptide synthesis and as a chiral auxiliary. I'm focusing on reaction mechanisms, conditions, and yield data. I'm also including safety data and general protocols.

Applications of Fmoc-L-allo-threoninol in drug discovery and development.

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering information on Fmoc-L-allo-threoninol's use in drug discovery and development. I'm especially interested in its role as a chiral building block and its other applications, too. I'm aiming for a comprehensive data set to begin the next steps.

Expanding Search Parameters

I've broadened my search terms to include Fmoc-L-allo-threoninol's role in peptide and peptidomimetic synthesis, alongside its use as a chiral building block. I'm also hunting for specific examples of its application in therapeutic candidates, as well as looking for detailed protocols and methodologies. My aim is a robust set of data, including peer-reviewed articles.

Defining Project Scope

I'm now zeroing in on defining the scope for the application note. I plan to address Fmoc-L-allo-threoninol's role as a chiral building block, covering its application in peptidomimetics and constrained peptides. I'll include detailed protocols for SPPS incorporation, explaining each step and critical parameters, and I'll use Graphviz for clear visualization of reaction schemes, with tables summarizing quantitative data. Authoritative citations will be included.

Use of Fmoc-L-allo-threoninol in the synthesis of glycopeptides.

Initiating Search Strategies

I'm starting with broad Google searches to collect information on Fmoc-L-allo-threoninol in glycopeptide synthesis. My focus is on its unique properties, advantages, and applications. I'm prioritizing authoritative sources for a strong foundation.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying mechanistic details and established protocols. My next step will be to extract the scientific reasoning behind its use, and I'll also be searching for quantitative data suitable for tables. I'm moving toward structuring the application note, aiming to highlight the unique properties of Fmoc-L-allo-threoninol and its advantages.

Developing Application Note Structure

I'm now structuring the application note, starting with an introduction highlighting Fmoc-L-allo-threoninol's significance. I will follow with a detailed discussion of its properties and advantages, while also crafting step-by-step protocols with scientific rationale. Simultaneously, I am designing Graphviz diagrams to visualize reaction schemes, and I'll create tables to summarize any quantitative data I've uncovered. I am planning to compile a comprehensive references section once the first draft of the body is completed. Finally, the entire document will be reviewed.

Gathering Synthesis Foundations

I've established a solid base with standard Fmoc-based SPPS protocols and the building-block approach for synthesizing O-glycopeptides, incorporating pre-glycosylated amino acids. This gives me a good starting point for more complex syntheses. The information from this initial search is setting a foundation for more complex steps down the line.

Refining Search Parameters

I'm now focusing on the specific application of Fmoc-L-allo-threoninol in glycopeptide synthesis. The initial results were foundational, but lacked the specific details I need. I'm aiming to find protocols directly linking this building block to the synthesis of glycopeptides, addressing the unique benefits and mechanistic implications of the allo stereochemistry and the "inol" structure compared to L-threonine.

Deepening Application Focus

I'm expanding my search, now explicitly targeting protocols for glycopeptide synthesis using Fmoc-L-allo-threoninol. While foundational information on Fmoc-SPPS and building-block approaches is helpful, I need to understand the specific advantages of the allo stereochemistry and the "inol" structure in this context. I'm focusing on why a researcher would choose this building block and how it is employed. I am also investigating ligation strategies relevant to the amino alcohol functionality.

Pinpointing Key References

I've made headway! The second search round yielded much better results. I've uncovered a crucial paper by Danishefsky et al. detailing the "ligation at threonine" strategy. This seems to be the primary application for Fmoc-L-allo-threoninol in glycopeptide synthesis.

Structuring the application

I'm now focusing on structuring the application of the ligation strategy. I have all the pieces and will now organize them. The Danishefsky ligation strategy will be the focal point, serving as a key example. I am compiling all relevant info, and I plan to flesh out the step-by-step protocols, including diagrams, in the required format. The broader context of Fmoc-SPPS and glycopeptide synthesis is also essential.

Clarifying Strategy Details

I have a clearer picture now. The "ligation at threonine" approach, highlighted in the Danishefsky paper, uses an allo-threonine derivative as a precursor. This involves using amino acid surrogates in ligation and then converting them. I can apply this to synthesize complex glycopeptides. I have Fmoc-SPPS and glycopeptide synthesis protocols to provide context. My next step is structuring protocols, creating diagrams, and compiling the response.

Fmoc-L-allo-threoninol for bioconjugation and protein modification.

Initiating Data Collection

I've initiated comprehensive Google searches for Fmoc-L-allo-threoninol. I'm focusing on its structural details, key properties, and particularly its application in bioconjugation and protein modification. I'm prioritizing diverse sources to ensure a broad understanding of its utility.

Expanding Search Parameters

I'm now expanding my search terms to include Fmoc-L-allo-threoninol's role in solid-phase peptide synthesis, linkers, and antibody-drug conjugate development. I'm also actively seeking detailed protocols and experimental conditions, emphasizing reaction schemes, reagents, and characterization techniques. My focus is on authoritative sources for data integrity. Following this, I plan to structure the application note around the compound's unique chemical features and advantages in bioconjugation. I'll then detail its applications as a building block. Finally, I will synthesize data to create clear instructions for key applications.

Refining Initial Searches

I'm currently streamlining my search queries to find even more relevant information on Fmoc-L-allo-threoninol. I'm focusing on its chemical features, advantages in bioconjugation, and its utility as a building block for complex biomolecules, including detailed protocols and step-by-step instructions. I'm also preparing to synthesize the data into clear instructions for key applications, like incorporation into peptide sequences and subsequent modifications for conjugation, including designing Graphviz diagrams to visualize workflows and chemical structures. I will compile a comprehensive reference list with functional URLs, and write the complete application note.

Application Note & Protocol: A Guide to Constructing Peptide Libraries with Fmoc-L-allo-threoninol

Abstract

The incorporation of non-canonical building blocks into peptide libraries is a cornerstone of modern drug discovery, enabling the exploration of novel chemical space and the development of peptidomimetics with enhanced therapeutic properties. Fmoc-L-allo-threoninol, an amino alcohol, offers a unique opportunity to introduce structural diversity by replacing the C-terminal carboxylic acid with a primary alcohol. This modification generates peptide alcohols, which can exhibit altered binding affinities, improved stability against carboxypeptidases, and unique hydrogen bonding capabilities. This document provides a comprehensive guide for researchers, outlining the core principles, detailed experimental protocols, and critical considerations for the successful synthesis, purification, and characterization of peptide libraries featuring C-terminal L-allo-threoninol.

Introduction: The Rationale for C-Terminal Modification

Standard solid-phase peptide synthesis (SPPS) generates peptides with a C-terminal carboxyl group. While foundational, this functional group can be a liability, contributing to rapid degradation by endogenous carboxypeptidases and limiting certain molecular interactions. The strategic replacement of the C-terminal amino acid with an amino alcohol, such as L-allo-threoninol, directly addresses this limitation.

The resulting peptide alcohol lacks the terminal carboxylate, rendering it resistant to carboxypeptidase-mediated hydrolysis. Furthermore, the terminal hydroxyl group provides a new site for hydrogen bonding or subsequent chemical derivatization, expanding the library's structural and functional diversity. Fmoc-L-allo-threoninol is an ideal building block for this purpose, as it is fully compatible with the widely used Fmoc/tBu orthogonal protection strategy.

This guide details the critical adjustments to standard SPPS protocols required for the efficient incorporation of Fmoc-L-allo-threoninol onto a solid support and the subsequent elongation of the peptide chain.

Core Principles & Mechanistic Insights

The key chemical distinction in this process is the formation of an ester linkage between the hydroxyl group of the L-allo-threoninol and the resin, as opposed to the standard amide bond. This initial anchoring step is the most critical deviation from conventional SPPS.

The Ester Linkage: A Departure from Amide Chemistry

Standard SPPS often employs resins like Wang or Rink Amide, where the first amino acid is attached via an ester or amide bond, respectively. When using Fmoc-L-allo-threoninol as the C-terminal residue, the goal is to attach its primary hydroxyl group to a suitable resin, such as 2-chlorotrityl chloride (2-CTC) resin.

The 2-CTC resin is highly acid-labile, which allows the final peptide alcohol to be cleaved under very mild acidic conditions that preserve other acid-sensitive groups within the peptide sequence. The loading reaction proceeds via a nucleophilic substitution, where the primary alcohol of threoninol attacks the trityl chloride moiety of the resin.

Diagram 1: Anchoring Fmoc-L-allo-threoninol to 2-CTC Resin

Caption: Workflow for loading Fmoc-L-allo-threoninol onto 2-CTC resin.

Orthogonal Protection Strategy

The synthesis scheme relies on the standard Fmoc/tBu strategy.

-

α-Amino Group: Protected by the base-labile Fmoc group.

-

Side Chains: Acid-labile groups (e.g., Boc for Lys, tBu for Asp/Glu/Ser/Thr/Tyr).

-

Threoninol Side-Chain Hydroxyl: This secondary alcohol is typically protected with a tert-butyl (tBu) group, consistent with other hydroxyl-containing amino acids.

This orthogonality is crucial, allowing for selective deprotection of the Fmoc group at each cycle without disturbing the side-chain protectors or the resin linkage.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of a peptide library with a C-terminal L-allo-threoninol.

Materials and Reagents

| Reagent/Material | Recommended Grade | Supplier Example | Purpose |

| 2-Chlorotrityl chloride resin | 100-200 mesh, 1.0-1.6 mmol/g | Sigma-Aldrich, Bachem | Solid support |

| Fmoc-L-allo-threoninol | Synthesis Grade | CEM, Bachem | C-terminal building block |

| Fmoc-amino acids | Synthesis Grade | Various | Peptide elongation |

| Dichloromethane (DCM) | Anhydrous, ACS Grade | Solvent for washing & reactions | |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Solvent for washing & reactions | |

| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Non-nucleophilic base | |

| Piperidine | Reagent Grade | Fmoc deprotection | |

| HBTU/HATU | Coupling Reagent | Amide bond formation | |

| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage from resin | |

| Triisopropylsilane (TIS) | Reagent Grade | Scavenger | |

| Diethyl ether | Anhydrous | Peptide precipitation |

Protocol 1: Loading Fmoc-L-allo-threoninol onto 2-CTC Resin

Objective: To covalently attach the first building block to the solid support via an ester bond.

-

Resin Swelling: Place 2-chlorotrityl chloride resin (1.0 eq) in a reaction vessel. Swell the resin in anhydrous DCM for 30 minutes with gentle agitation.

-

Reagent Preparation: In a separate vial, dissolve Fmoc-L-allo-threoninol (1.5 eq) in anhydrous DCM. Add DIPEA (3.0 eq) to the solution and mix.

-

Loading Reaction: Drain the DCM from the swollen resin. Immediately add the Fmoc-L-allo-threoninol/DIPEA solution to the resin.

-

Incubation: Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored by taking a small aliquot of the supernatant and testing for the presence of starting material by TLC.

-

Capping: To cap any unreacted chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

-

Washing: Drain the capping solution and wash the resin extensively:

-

DCM (3x)

-

DMF (3x)

-

DCM (3x)

-

-

Drying: Dry the resin under a high vacuum for several hours.

-

Loading Determination: Determine the final substitution level of the resin via Fmoc quantification. This is done by treating a small, weighed amount of resin with piperidine and measuring the UV absorbance of the resulting dibenzylfulvene-piperidine adduct at ~301 nm.

Protocol 2: Peptide Elongation (Standard Fmoc-SPPS Cycle)

Objective: To sequentially add Fmoc-protected amino acids to the resin-bound threoninol.

Diagram 2: Standard Fmoc-SPPS Elongation Cycle

Role of Fmoc-L-allo-threoninol in studying protein structure and function.

Initiating Data Gathering

I'm now diving deep into Google, aiming to uncover Fmoc-L-allo-threoninol's role in protein studies. My searches focus on peptide synthesis, seeking its application as a chiral auxiliary. I'm prioritizing sources detailing its impact on structure and function analysis.

Developing Experimental Protocols

I'm now focusing on established protocols that use Fmoc-L-allo-threoninol, meticulously examining details like reagent concentrations and reaction conditions. I'm searching for reputable sources – peer-reviewed papers and technical notes – to bolster the validity of my claims and mechanistic explanations, aiming for reliable and reproducible procedures. I'm specifically targeting solid-phase peptide synthesis workflows.

Outlining Document Structure

I'm now outlining the document's structure, starting with an overview of Fmoc-L-allo-threoninol and its properties. I'll include detailed sections on its applications, explaining the rationale and scientific principles. I'll develop experimental workflows, complete with step-by-step protocols for peptide synthesis, and all relevant details. Finally, I will focus on in-text citations and a comprehensive reference section.

Applications of Fmoc-L-allo-threoninol in materials science and nanotechnology.

Initiating Search Protocols

I'm currently engaged in comprehensive Google searches to uncover the applications of Fmoc-L-allo-threoninol within the realms of materials science and nanotechnology. My initial focus is on its utility in self-assembling peptides and hydrogels, aiming to compile a robust foundation of existing research and identified potential applications. I am prioritizing search terms to extract the most useful and relevant information for a high level overview.

Expanding Search Parameters

I am now broadening my Google search to incorporate drug delivery systems and chiral building block applications of Fmoc-L-allo-threoninol. Alongside application identification, I am concurrently searching for detailed experimental protocols and methodologies from journals and chemical suppliers, zeroing in on synthesis, purification, and characterization techniques. I'm also looking for high-impact publications to bolster mechanistic claims and protocol standards, aiming for a robust and scientifically sound overview.

Defining Application Parameters

I'm now focusing on defining the structure for the application notes and protocols. This involves creating sections on Fmoc-L-allo-threoninol's introduction, its properties, and specific applications, which include detailed protocols and quantitative data summaries in tables. I'm also preparing to create diagrams for experimental workflows and molecular self-assembly, alongside detailed causality explanations and in-text citations.

Troubleshooting & Optimization

Technical Support Center: A Guide to Mitigating Side Reactions with Fmoc-L-allo-Threoninol in SPPS

Introduction

Fmoc-L-allo-threoninol and its corresponding acid, Fmoc-L-allo-threonine, are non-proteinogenic amino acids of significant interest in the synthesis of complex peptides and natural products, such as callipeltin B[1][2]. Their unique stereochemistry offers distinct conformational properties to the final peptide. However, like its proteinogenic isomer, L-threonine, the β-hydroxyl group on the side chain presents a nexus for specific and often problematic side reactions during Solid-Phase Peptide Synthesis (SPPS).

This technical guide provides an in-depth analysis of the most common side reactions encountered when using Fmoc-L-allo-threoninol and its derivatives. It offers detailed mechanistic explanations, preventative strategies, and step-by-step troubleshooting protocols designed for researchers, chemists, and drug development professionals. Our focus is on ensuring the highest possible purity and yield by understanding and controlling the underlying chemistry of the system.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with Fmoc-L-allo-threoninol in SPPS?

The two most prevalent side reactions stem from the nucleophilic β-hydroxyl group on the side chain:

-

Dehydration: Elimination of water from the side chain during the activation step, leading to the formation of a dehydroamino acid residue (2,3-dehydro-2-aminobutyric acid). This results in a mass loss of 18 Da in the final peptide.

-

O-Acylation: The side-chain hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid. This can lead to the formation of ester-linked side chains, potentially causing chain termination or branching, which adds the mass of the incoming residue to the peptide.

Q2: Is side-chain protection required for Fmoc-L-allo-threoninol?

Yes, absolutely. To effectively prevent both dehydration and O-acylation, the side-chain hydroxyl group must be protected. The standard and highly recommended protecting group in Fmoc/tBu chemistry is the tert-Butyl (tBu) ether . Therefore, the use of Fmoc-L-allo-Thr(tBu)-OH is the standard, commercially available reagent for incorporating this residue safely and efficiently[3][4]. The tBu group is stable to the basic conditions of Fmoc deprotection (piperidine in DMF) but is cleanly removed during the final acidic cleavage from the resin (e.g., with Trifluoroacetic acid - TFA).

Q3: Which coupling reagents are best to minimize side reactions, even when using the protected form?

While side-chain protection is the first line of defense, the choice of coupling reagent remains critical to prevent other potential issues like racemization.

-

Recommended: Carbodiimide-based methods are highly effective. The use of N,N'-Diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®) is a robust, cost-effective choice that minimizes side reactions.

-